3-Hydroxy-2-methyl Isoborneol

Description

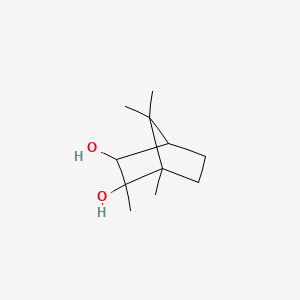

Structure

3D Structure

Properties

IUPAC Name |

1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-6-10(9,3)11(4,13)8(7)12/h7-8,12-13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROZVIRKNWHGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2O)(C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857796 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-24-5 |

Source

|

| Record name | 1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Hydroxy-2-methylisoborneol: A Technical Guide to Biocatalytic and Chemical Approaches

Abstract

This technical guide provides an in-depth exploration of synthetic strategies for the targeted hydroxylation of 2-methylisoborneol (2-MIB) to produce 3-hydroxy-2-methylisoborneol. Recognizing the challenges inherent in the selective functionalization of a complex bicyclic alcohol, this document presents two distinct and complementary methodologies: a highly selective biocatalytic route leveraging the enzymatic machinery of Rhodococcus ruber, and a proposed multi-step chemical synthesis for contexts where biocatalysis may not be suitable. This guide is intended for researchers, chemists, and professionals in drug development and related fields, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Challenge of Selective Hydroxylation

2-Methylisoborneol (2-MIB) is a saturated bicyclic tertiary alcohol with a compact and sterically hindered structure. The targeted synthesis of 3-hydroxy-2-methylisoborneol, a vicinal diol, presents a significant synthetic challenge due to the presence of multiple, relatively unactivated C-H bonds. The primary difficulty lies in achieving regioselectivity, that is, directing the hydroxylation specifically to the C3 position while avoiding oxidation at other sites on the isoborneol scaffold.

This guide will detail two powerful but fundamentally different approaches to overcome this challenge. The first, a biocatalytic method, harnesses the exquisite selectivity of microbial enzymes. The second, a proposed chemical synthesis, relies on established principles of organic chemistry to achieve the desired transformation through a logical, multi-step sequence.

Biocatalytic Synthesis: A Highly Selective Enzymatic Approach

Nature has evolved elegant solutions for the selective oxidation of unactivated C-H bonds, often utilizing metalloenzymes such as cytochrome P450 monooxygenases.[1] These enzymes can catalyze hydroxylations with remarkable precision, a feat that is difficult to replicate with conventional chemical reagents.

It has been demonstrated that certain camphor-degrading bacteria can co-metabolize 2-MIB, hydroxylating it at specific positions. Notably, the bacterium Rhodococcus ruber T1 has been shown to convert 2-MIB specifically to 3-hydroxy-2-methylisoborneol.[2] This biotransformation is presumed to be catalyzed by a monooxygenase enzyme induced during the metabolism of camphor.

Causality of the Biocatalytic Approach

The high selectivity of the Rhodococcus ruber T1 system stems from the three-dimensional architecture of the enzyme's active site. The substrate, 2-MIB, is bound in a specific orientation that presents the C3-H bond to the reactive oxygenating species of the enzyme, while sterically shielding other potentially reactive sites. This lock-and-key mechanism ensures that hydroxylation occurs predominantly at the desired position.

For efficient biotransformation, it is often advantageous to use "resting cells". These are cells that have been grown to a high density, harvested, and then resuspended in a buffer without a nitrogen source.[3] This minimizes cell proliferation and directs the cellular metabolism towards the desired transformation of the substrate. The use of camphor as an inducer in the growth phase is crucial for the expression of the necessary hydroxylating enzymes.[2]

Experimental Workflow for Biocatalytic Synthesis

The following diagram outlines the general workflow for the biocatalytic synthesis of 3-hydroxy-2-methylisoborneol.

Caption: Workflow for the biocatalytic synthesis of 3-hydroxy-2-methylisoborneol.

Detailed Protocol: Biotransformation with Rhodococcus ruber T1

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Rhodococcus ruber T1 | - | Culture Collection |

| Minimal Salts Medium | See Appendix A | Prepare in-house |

| D-Camphor | ≥98% | Sigma-Aldrich |

| 2-Methylisoborneol | ≥98% | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Sodium Sulfate (anhydrous) | ACS Grade | VWR |

| Phosphate Buffer (50 mM, pH 7.2) | - | Prepare in-house |

Protocol:

-

Preparation of Inoculum:

-

Aseptically inoculate a single colony of Rhodococcus ruber T1 into 50 mL of sterile minimal salts medium in a 250 mL Erlenmeyer flask.

-

Incubate at 30°C with shaking at 200 rpm for 48 hours.

-

-

Culture Growth and Induction:

-

Transfer the inoculum to 1 L of minimal salts medium in a 2 L baffled flask.

-

Add D-camphor to a final concentration of 0.1% (w/v) to induce the expression of the necessary hydroxylating enzymes.

-

Incubate at 30°C with shaking at 200 rpm until the late exponential growth phase is reached (typically 48-72 hours, monitor by OD600).

-

-

Preparation of Resting Cells:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice by resuspending in 50 mM phosphate buffer (pH 7.2) and repeating the centrifugation.

-

Resuspend the final cell pellet in 100 mL of the same phosphate buffer.

-

-

Biotransformation:

-

To the resting cell suspension, add 2-methylisoborneol to a final concentration of 100 mg/L.

-

Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 24-48 hours.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals, extracting with ethyl acetate, and analyzing by GC-MS.[2]

-

-

Product Extraction and Purification:

-

After the reaction is complete, remove the bacterial cells by centrifugation at 10,000 x g for 20 minutes.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-hydroxy-2-methylisoborneol.

-

Proposed Chemical Synthesis: A Regioselective Approach

While biocatalysis offers an elegant solution, a purely chemical synthesis may be desirable in certain contexts. The direct, selective hydroxylation of the C3 position of 2-methylisoborneol is not a trivial task due to the presence of other C-H bonds. A plausible strategy involves the use of a directing group to position a reactive oxidant in proximity to the target C-H bond.[4][5]

Rationale for the Proposed Chemical Synthesis

The proposed synthetic route involves three key stages:

-

Introduction of a Directing Group: The tertiary hydroxyl group of 2-methylisoborneol can be used as an anchor to introduce a directing group. A bidentate ligand that can coordinate to a metal catalyst is an ideal candidate.

-

Directed C-H Oxidation: With the directing group in place, a transition metal catalyst can be employed to effect a regioselective C-H oxidation. The directing group will chelate to the metal center, bringing the catalytic oxidant into close proximity to the C3-H bond, thereby favoring its functionalization.

-

Removal of the Directing Group: Following the successful hydroxylation, the directing group must be cleanly removed to yield the desired 3-hydroxy-2-methylisoborneol.

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed chemical synthesis pathway for 3-hydroxy-2-methylisoborneol.

Detailed Protocol: A Plausible Multi-Step Synthesis

Disclaimer: The following protocol is a proposed route based on established chemical principles and may require optimization.

Step 1: Synthesis of a Picolinamide Ester of 2-Methylisoborneol (Directing Group Installation)

-

Rationale: Picolinamide is a well-established directing group for C-H functionalization.[6] Its nitrogen atoms can chelate to a metal catalyst, directing functionalization to a nearby C-H bond.

-

Procedure:

-

To a solution of 2-methylisoborneol (1 equivalent) and picolinic acid (1.1 equivalents) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter off the dicyclohexylurea byproduct and wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the picolinamide ester.

-

Step 2: Directed C-H Hydroxylation

-

Rationale: A palladium-catalyzed C-H oxidation is a plausible method for this transformation. The picolinamide directing group will coordinate to the palladium catalyst, facilitating oxidation at the proximate C3 position.

-

Procedure:

-

To a solution of the picolinamide ester (1 equivalent) in a suitable solvent such as acetic acid, add palladium(II) acetate (10 mol%) and an oxidant such as potassium persulfate (2-3 equivalents).

-

Heat the reaction mixture to 80-100°C for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be carried forward to the next step or purified by column chromatography.

-

Step 3: Hydrolysis of the Picolinamide Ester (Directing Group Removal)

-

Rationale: Basic hydrolysis will cleave the ester linkage, removing the directing group and liberating the desired diol.

-

Procedure:

-

Dissolve the crude hydroxylated ester in a mixture of methanol and water.

-

Add an excess of a base such as lithium hydroxide or potassium carbonate.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain 3-hydroxy-2-methylisoborneol.

-

Product Characterization

The identity and purity of the synthesized 3-hydroxy-2-methylisoborneol should be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the newly introduced hydroxyl group. The appearance of a new signal in the ¹H NMR spectrum corresponding to the proton on the carbon bearing the new hydroxyl group, and the corresponding shift in the ¹³C NMR spectrum, will be key indicators of a successful synthesis.

-

Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups.

Conclusion

The synthesis of 3-hydroxy-2-methylisoborneol from 2-methylisoborneol is a challenging yet achievable transformation. This guide has presented two distinct methodologies to approach this synthesis. The biocatalytic route using Rhodococcus ruber T1 offers a highly selective and environmentally benign option, leveraging the power of enzymatic catalysis. For situations where a chemical approach is preferred, a plausible multi-step synthesis utilizing a directing group strategy has been proposed. The choice of method will depend on the specific requirements of the researcher, including available resources, desired scale, and tolerance for multi-step procedures. Both pathways provide a solid foundation for the successful synthesis and further investigation of this interesting diol.

References

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Alcohols or Masked Alcohols as Directing Groups for C–H Bond Functionalization. Chemistry Letters, 41(10), 1013–1018.

- Davydov, R., Makris, T. M., Kofman, V., Werst, D. E., Sligar, S. G., & Hoffman, B. M. (2001). Hydroxylation of Camphor by Reduced Oxy-Cytochrome P450cam: Mechanistic Implications of EPR and ENDOR Studies of Catalytic Intermediates in Native and Mutant Enzymes. Journal of the American Chemical Society, 123(7), 1403–1415.

- Eaton, R. W., & Sandusky, P. (2009). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology, 75(3), 583–588.

- Gushchin, A. V., & Sheshenev, A. E. (2018). sp3 C–H activation via exo-type directing groups. Chemical Society Reviews, 47(1), 137-153.

- Eaton, R. W. (2009). Biotransformations of 2-methylisoborneol by camphor-degrading bacteria. Applied and Environmental Microbiology, 75(3), 583-588.

- Volova, T. G., Kiselev, E. G., Shishatskaya, E. I., Zhila, N. O., & Vinogradova, O. N. (2024). Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus. Molecules, 29(14), 3378.

- Roh, C., Seo, S. H., Choi, K. Y., Cha, M., Pandey, B. P., Kim, J. H., Park, J. S., Kim, D. H., Chang, I. S., & Kim, B. G. (2009). Regioselective hydroxylation of isoflavones by Streptomyces avermitilis MA-4680. Journal of Bioscience and Bioengineering, 108(2), 114-120.

- Sivan, A., Szanto, M., & Pavlov, V. (2006). Biofilm development of the polyethylene-degrading bacterium Rhodococcus ruber. Applied Microbiology and Biotechnology, 72(2), 346-352.

- Taka, A., & Vyshnavi, C. (2024). Combining transition metals and transient directing groups for C–H functionalizations. Organic & Biomolecular Chemistry.

- Daugulis, O. (2009). A General System for C-H Bond Arylation.

- Wang, D. H., & Wasa, M. (2011). Removable and Modifiable Directing Groups in C-H Activation. Chemical Society Reviews, 40(4), 1992-2004.

- Breit, B., & Seiche, W. (2001). Regioselective Hydroformylation of Allylic Alcohols.

- Fu, J. G., Shan, Y. F., Sun, W. B., Lin, G. Q., & Sun, B. F. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4+ 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5094-5097.

- Shabashov, D., & Daugulis, O. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 132(11), 3965–3972.

Appendix A: Minimal Salts Medium Composition

| Component | Concentration (g/L) |

| K₂HPO₄ | 1.0 |

| KH₂PO₄ | 1.0 |

| (NH₄)₂SO₄ | 2.0 |

| MgSO₄·7H₂O | 0.2 |

| FeSO₄·7H₂O | 0.01 |

| CaCl₂·2H₂O | 0.02 |

| Trace Elements Solution | 1 mL |

| Distilled Water | to 1 L |

Adjust pH to 7.2 before autoclaving.

Sources

- 1. Regioselective hydroxylation of isoflavones by Streptomyces avermitilis MA-4680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transformation of Terpenoids and Steroids Using Actinomycetes of the Genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. sp 3 C–H activation via exo -type directing groups - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04768A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of 3-Hydroxy-2-methyl Isoborneol in Microbial Metabolism

Abstract

This technical guide provides an in-depth exploration of 3-Hydroxy-2-methyl isoborneol, a microbially-derived metabolite of the well-known off-flavor compound, 2-methylisoborneol (2-MIB). While 2-MIB is extensively studied for its impact on water quality, its hydroxylated derivatives represent a fascinating area of microbial biotransformation with implications for bioremediation and natural product discovery. This document synthesizes current knowledge on the biosynthetic origins of the 2-MIB precursor, details the specific microbial pathways responsible for its hydroxylation to 3-Hydroxy-2-methyl isoborneol, and provides validated, step-by-step protocols for the isolation, identification, and structural elucidation of these compounds. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a critical resource for professionals investigating microbial terpenoid metabolism.

Introduction: The Context of Microbial Terpenoids

Terpenoids are a vast and structurally diverse class of natural products biosynthesized from five-carbon isoprene units.[1] In the microbial world, they play crucial roles in various ecological interactions and are a rich source of compounds with significant biotechnological interest.

The Pervasive Precursor: 2-Methylisoborneol (2-MIB)

2-Methylisoborneol (2-MIB) is an irregular monoterpene notorious for causing earthy and musty off-flavors in drinking water and aquaculture products worldwide.[2][3][4] Its production is primarily attributed to specific groups of microorganisms, including cyanobacteria (e.g., Pseudanabaena, Oscillatoria) and filamentous actinomycetes bacteria (e.g., Streptomyces).[2][3][4] Due to its extremely low odor detection threshold for humans (as low as 0.002 micrograms per liter), the biosynthesis and environmental fate of 2-MIB have been subjects of extensive research.[4]

A New Frontier: Hydroxylated Metabolites

While the focus has largely been on 2-MIB itself, a deeper investigation into its metabolic fate reveals a compelling story of microbial biotransformation. Certain bacteria have evolved enzymatic machinery capable of hydroxylating the 2-MIB scaffold. Among these transformation products is 3-Hydroxy-2-methyl isoborneol, a compound whose natural occurrence is a direct result of specific microbial metabolic activity. This guide focuses on the genesis of this hydroxylated derivative, shifting the perspective from 2-MIB as a final product to its role as a substrate in a continuing metabolic pathway.

Biosynthesis of the Precursor: 2-Methylisoborneol (2-MIB)

Understanding the formation of 3-Hydroxy-2-methyl isoborneol necessitates a foundational knowledge of its immediate precursor, 2-MIB. The biosynthesis of all terpenoids, including 2-MIB, begins with the universal five-carbon building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Microorganisms utilize either the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce IPP and DMAPP.[1]

These units are then assembled into the C10 precursor, geranyl pyrophosphate (GPP). From GPP, the pathway to 2-MIB is a specialized two-step enzymatic process identified in both cyanobacteria and actinomycetes.[3][5][6]

-

Methylation: The enzyme geranyl diphosphate 2-methyltransferase (GPPMT) utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate GPP, forming 2-methyl-GPP.[5]

-

Cyclization: A specialized terpene synthase, 2-methylisoborneol synthase (MIBS), catalyzes the complex cyclization of 2-methyl-GPP to yield the final 2-methylisoborneol product.[5][6]

This pathway underscores a key principle of natural product biosynthesis: the generation of complex cyclic structures from simple, linear precursors through the precise action of dedicated enzymes.

Microbial Biotransformation: The Genesis of 3-Hydroxy-2-methyl Isoborneol

The natural occurrence of 3-Hydroxy-2-methyl isoborneol is not a primary biosynthetic event but rather a subsequent biotransformation of 2-MIB. This metabolic capability is particularly noted in camphor-degrading bacteria, which possess robust enzymatic systems for modifying terpene structures.[7]

Key Microbial Players and Enzymatic Action

Research has identified several bacterial strains capable of hydroxylating 2-MIB at different positions on its bicyclic ring system.[7] The production of 3-Hydroxy-2-methyl isoborneol is specifically attributed to Rhodococcus ruber T1, a bacterium that metabolizes camphor via 6-hydroxycamphor.[7]

While the exact enzyme in R. ruber has not been fully characterized, the hydroxylation of terpene C-H bonds is a hallmark reaction of cytochrome P450 monooxygenases.[1][8] These enzymes are widespread in Streptomyces and other actinobacteria and are known to be involved in the diversification of secondary metabolites.[8] It is highly probable that a P450-type enzyme is responsible for this specific hydroxylation event.

For context, other camphor-degrading bacteria perform similar transformations, highlighting the regioselectivity of different microbial enzymes:

-

Pseudomonas putida G1 converts 2-MIB primarily to 6-Hydroxy-2-MIB .[7]

-

Rhodococcus wratislaviensis DLC-cam converts 2-MIB to 5-Hydroxy-2-MIB and subsequently to 5-keto-2-MIB.[7]

This demonstrates a fascinating microbial capacity to functionalize the stable carbon skeleton of 2-MIB, creating a family of related, hydroxylated compounds.

Methodologies for Isolation, Identification, and Characterization

The successful study of 3-Hydroxy-2-methyl isoborneol relies on a robust and integrated workflow encompassing microbial cultivation, metabolite extraction, and definitive analytical characterization. The protocols described here are designed to be self-validating by combining multiple analytical techniques for an unambiguous result.

Cultivation and Induction of Metabolism

The production of secondary metabolites like hydroxylated terpenoids is often tightly regulated and linked to specific physiological states, such as nutrient limitation.[9][10] Therefore, simply growing the microorganism is not always sufficient to induce production.

Causality Behind Experimental Choices: The choice of media and growth conditions is critical. A minimal salts medium with 2-MIB provided as the sole or primary carbon source can be used to select for and enrich bacteria capable of its metabolism. The introduction of 2-MIB acts as an inducer for the expression of the necessary catabolic enzymes.

Protocol 1: Microbial Culture and Induction

-

Prepare a basal mineral salts medium appropriate for Rhodococcus species.

-

Inoculate the medium with a pure culture of Rhodococcus ruber T1.

-

Grow the culture at 28-30°C with vigorous shaking (200 rpm) to ensure aeration.

-

Once the culture reaches the mid-logarithmic growth phase, introduce a sterile solution of 2-methylisoborneol to a final concentration of 10-50 mg/L.

-

Continue incubation for an additional 48-96 hours, collecting time-point samples to monitor the biotransformation.

Step-by-Step Protocol: Isolation and Extraction

Causality Behind Experimental Choices: Liquid-liquid extraction (LLE) using a nonpolar organic solvent like ethyl acetate or dichloromethane is chosen based on the principle of "like dissolves like." Terpenoids are generally lipophilic, and the added hydroxyl group on 3-Hydroxy-2-methyl isoborneol imparts only a slight increase in polarity, making it readily extractable from the aqueous culture medium into an organic phase.

Protocol 2: Metabolite Extraction

-

Centrifuge a 500 mL culture sample at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Decant the supernatant into a 1 L separatory funnel.

-

Add 250 mL of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh 150 mL portions of ethyl acetate.

-

Combine all organic extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the sodium sulfate and concentrate the extract to a final volume of ~1 mL using a rotary evaporator under reduced pressure.

Step-by-Step Protocol: Analytical Identification

A multi-tiered analytical approach is essential for trustworthy identification. Gas Chromatography-Mass Spectrometry (GC-MS) provides initial detection and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy is required for unambiguous structural and stereochemical assignment.[11][12][13][14]

4.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for analyzing volatile and semi-volatile compounds like terpenoids.[13][14] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass-to-charge ratio (m/z) and fragmentation pattern for each component, which acts as a chemical fingerprint.

Protocol 3: GC-MS Analysis

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Perform the separation using the parameters outlined in Table 1.

-

Monitor the total ion chromatogram (TIC) for peaks that are absent in the control (uninduced) culture.

-

Analyze the mass spectrum of the target peak. The molecular ion (M+) for 3-Hydroxy-2-methyl isoborneol (C11H20O2) is expected at m/z 184, which is 16 mass units higher than the 2-MIB precursor (C11H20O, m/z 168).

-

Compare the fragmentation pattern to literature data or reference standards if available. Key fragments will arise from the loss of water (M-18) and methyl groups (M-15).

| Parameter | Setting | Rationale for Choice |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for terpenoids based on their boiling points. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analytes without thermal degradation. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas that provides good chromatographic efficiency. |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature ramp allows for the separation of compounds with a wide range of volatilities. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) to ensure consistent fragmentation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible and extensive fragmentation patterns for library matching. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses of the target analyte and related compounds. |

| Table 1: Recommended GC-MS Parameters for Terpenoid Analysis |

4.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

For a novel or unconfirmed metabolite, NMR is the gold standard for structure elucidation.[11][15] It provides information on the chemical environment of every carbon and proton in the molecule, allowing for the definitive placement of the new hydroxyl group.

Causality Behind Experimental Choices: While 1D ¹H and ¹³C NMR provide initial data, 2D correlation experiments are essential to piece together the molecular puzzle.[11]

-

COSY (Correlation Spectroscopy) identifies protons that are coupled (i.e., adjacent to each other).

-

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the stereochemistry by identifying protons that are close in space.[11]

Protocol 4: NMR for Structure Elucidation

-

Purify the target compound from the crude extract using preparative chromatography (e.g., silica gel column or preparative HPLC).

-

Dissolve a sufficient quantity (~5-10 mg) of the pure compound in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum to observe proton chemical shifts and coupling constants.

-

Acquire ¹³C and DEPT-135 spectra to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish the complete bonding framework and confirm the position of the hydroxyl group. The presence of a new proton signal in the 3.5-4.5 ppm range correlated to a carbon signal around 70-80 ppm is indicative of a new alcohol moiety.

-

Compare the final assigned structure with the known spectra of isoborneol and 2-methylisoborneol to confirm the scaffold and pinpoint the location of the new functional group.[16][17]

Significance and Future Directions

Implications for Bioremediation

The discovery that certain bacteria can metabolize and transform 2-MIB opens potential avenues for bioremediation strategies.[7] Biofilters or bioreactors containing immobilized cultures of bacteria like Rhodococcus ruber could be developed to treat water contaminated with 2-MIB. The hydroxylation of 2-MIB significantly increases its polarity and water solubility, which may reduce its earthy odor and make it more amenable to further degradation.

Potential for Drug Discovery and Biocatalysis

Hydroxylation is a key reaction in drug metabolism and is often used to create derivatives of lead compounds with improved properties. The enzymes from these camphor-degrading bacteria represent a valuable toolkit for biocatalysis. They could potentially be cloned, expressed, and used to perform regioselective hydroxylations on other complex terpene or steroid scaffolds, providing access to novel compounds for drug development programs.

Research Gaps and Future Outlook

While the existence of 3-Hydroxy-2-methyl isoborneol and its microbial producers has been established, several areas warrant further investigation:

-

Enzyme Identification: The definitive identification, isolation, and characterization of the specific cytochrome P450 monooxygenase(s) responsible for 2-MIB hydroxylation in Rhodococcus and Pseudomonas species.

-

Pathway Elucidation: Determining the complete metabolic fate of the hydroxylated derivatives. Are they terminal products, or are they further metabolized by the bacteria?

-

Ecological Role: Understanding the ecological reason for this biotransformation. Is it a detoxification mechanism, or are the bacteria using 2-MIB as a carbon source?

-

Bioactivity Screening: Investigating the biological activities (e.g., antimicrobial, anti-inflammatory) of the purified hydroxylated 2-MIB isomers.

The study of 3-Hydroxy-2-methyl isoborneol serves as a powerful example of how microbial metabolism continues to be a rich and underexplored source of novel chemical structures and enzymatic capabilities.

References

-

Jeong, D., et al. (2021). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. MDPI. Available at: [Link]

-

Ahmad, V. U., et al. (2025). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ResearchGate. Available at: [Link]

-

Kim, H. J., et al. ¹H NMR spectra of borneol (1a), and its silyl protected derivatives... ResearchGate. Available at: [Link]

-

Must, A., et al. Determination of 2-Methylisoborneol, Geosmin and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. GERSTEL. Available at: [Link]

-

Shin-ya, K. (2017). Biosynthetic studies on terpenoids produced by Streptomyces. The Journal of Antibiotics. Available at: [Link]

-

Gig شكل, et al. (2010). Biosynthesis of 2-methylisoborneol in cyanobacteria. National Institutes of Health. Available at: [Link]

-

Li, X., et al. (2015). Trace analysis of off-flavor/odor compounds in water using liquid-liquid microextraction coupled with gas chromatography—positive chemical ionization-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Dionisio, G., et al. (2007). Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria. Applied and Environmental Microbiology. Available at: [Link]

-

van der Meij, A., et al. (2019). Regulation of specialised metabolites in Actinobacteria – expanding the paradigms. National Institutes of Health. Available at: [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS One. Available at: [Link]

-

Wang, Z., et al. (2011). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. PLOS One. Available at: [Link]

-

Nakamura, S., et al. (2005). Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. PubMed. Available at: [Link]

-

Harada, N., et al. (2024). H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. ResearchGate. Available at: [Link]

-

2-Methylisoborneol. Wikipedia. Available at: [Link]

-

Wohlleben, W., et al. (2025). Regulation of Secondary Metabolites of Actinobacteria. ResearchGate. Available at: [Link]

-

Manasa, G. Structural elucidation of Terpenoids by spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Kim, Y., et al. (2024). Structural Insights into the Interaction of Terpenoids with Streptomyces avermitilis CYP107P2. National Institutes of Health. Available at: [Link]

Sources

- 1. Biosynthetic studies on terpenoids produced by Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature | MDPI [mdpi.com]

- 3. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 4. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of 2-methylisoborneol in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 7. Biotransformations of 2-Methylisoborneol by Camphor-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Insights into the Interaction of Terpenoids with Streptomyces avermitilis CYP107P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of specialised metabolites in Actinobacteria – expanding the paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 2-methylisoborneol and geosmin in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jchps.com [jchps.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxylated Isoborneol Derivatives: A Focus on the 2-Methylisoborneol Analogue

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide addresses the physicochemical properties of 2-methylisoborneol (MIB) as a primary analogue for the requested topic of 3-Hydroxy-2-methyl isoborneol. Extensive database searches have revealed a lack of publicly available scientific literature and data for 3-Hydroxy-2-methyl isoborneol. This guide, therefore, provides a comprehensive analysis of the well-characterized MIB, offering a robust foundation for understanding the potential characteristics of its hydroxylated derivatives.

Introduction: The Isoborneol Scaffold in Chemical and Biological Systems

The bicyclic monoterpene scaffold of isoborneol is a privileged structure in medicinal chemistry and natural products research. Its rigid, chiral framework provides a unique three-dimensional architecture for the presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. 2-Methylisoborneol (MIB), a naturally occurring tertiary alcohol, is a well-known compound primarily recognized for its potent earthy and musty odor, which can be a significant concern in water quality management.[1][2] Beyond its organoleptic properties, the physicochemical characteristics of MIB provide a valuable case study for understanding the behavior of substituted isoborneol derivatives in various chemical and biological environments.

This guide will provide a detailed examination of the known physicochemical properties of 2-methylisoborneol, followed by a discussion on the potential impact of hydroxylation at the C3 position. We will also present standardized experimental protocols for the determination of these key properties, offering a practical resource for researchers working with similar compounds.

Physicochemical Properties of 2-Methylisoborneol (MIB)

The structural and electronic characteristics of a molecule dictate its physical and chemical behavior. For a compound like MIB, these properties are crucial for its environmental fate, biological activity, and potential applications in drug discovery.

Chemical Structure and Nomenclature

-

IUPAC Name: (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol[3]

-

CAS Number: 2371-42-8[1]

-

Chemical Formula: C₁₁H₂₀O[1]

-

Molecular Weight: 168.28 g/mol [1]

Molecular Structure of 2-Methylisoborneol

Caption: 2D representation of the 2-Methylisoborneol structure.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 2-methylisoborneol.

| Property | Value | Source |

| Molecular Weight | 168.28 g/mol | [1] |

| Boiling Point | 207.00 to 209.00 °C at 760.00 mm Hg | [4] |

| Aqueous Solubility | 305.1 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 2.931 (estimated) | [4] |

| Vapor Pressure | 0.049000 mmHg at 25.00 °C (estimated) | [4] |

| Flash Point | 182.00 °F (83.33 °C) | [4] |

Note: A specific melting point for 2-methylisoborneol is not consistently reported, as it is often supplied as a solid with a broad melting range or in solution.[5]

Spectroscopic Data of 2-Methylisoborneol

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectrum: The proton NMR spectrum of MIB is complex due to the bicyclic nature of the molecule and the presence of multiple methyl groups. A representative spectrum would show signals in the aliphatic region, with characteristic shifts for the methyl protons and the protons on the bicyclic ring. The absence of signals in the aromatic or olefinic regions confirms the saturated nature of the molecule.[3]

-

¹³C NMR Spectrum: The carbon NMR spectrum of MIB would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming its molecular formula. The chemical shifts of these signals would be indicative of their local electronic environment (e.g., quaternary carbons, methyl carbons, and carbons of the bicyclic system).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of MIB would be characterized by:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group.

-

Strong absorption bands in the region of 2850-3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For MIB, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 168.[7] The fragmentation pattern would be complex, with characteristic fragments arising from the loss of water, methyl groups, and other neutral fragments from the bicyclic core.

Synthesis and Potential for Hydroxylated Derivatives

While there are no specific literature procedures for the synthesis of 3-Hydroxy-2-methyl isoborneol, we can infer potential synthetic strategies from related transformations.

Synthesis of Isoborneol Derivatives

The synthesis of isoborneol derivatives often starts from camphor or camphene.[2] A common laboratory procedure involves the oxidation of isoborneol to camphor, followed by reduction back to isoborneol. This highlights the accessibility of the C2 position for chemical modification.

Hydroxylation of the Isoborneol Scaffold

Introducing a hydroxyl group at the C3 position of 2-methylisoborneol would likely require a multi-step synthesis. Potential approaches could involve:

-

Chemical Synthesis: This could involve the use of a starting material already functionalized at the C3 position, followed by the introduction of the methyl and hydroxyl groups at C2. Alternatively, selective C-H activation/hydroxylation of the 2-methylisoborneol backbone could be explored, although achieving regioselectivity at the C3 position would be a significant challenge.

-

Biotransformation: The use of microorganisms or isolated enzymes to perform selective hydroxylations on terpene scaffolds is a well-established strategy.[8] Screening various microbial strains could identify enzymes capable of hydroxylating the isoborneol ring system at the desired position.

Predicted Physicochemical Properties of 3-Hydroxy-2-methyl Isoborneol

The introduction of a second hydroxyl group at the C3 position would be expected to significantly alter the physicochemical properties of the molecule compared to MIB.

-

Increased Polarity and Water Solubility: The additional hydroxyl group would increase the molecule's polarity, leading to a higher affinity for aqueous environments and thus greater water solubility.

-

Decreased logP: Consequently, the octanol-water partition coefficient (logP) would be expected to decrease, indicating a more hydrophilic character.

-

Higher Boiling and Melting Points: The presence of a second hydroxyl group would allow for more extensive intermolecular hydrogen bonding, which would require more energy to overcome, resulting in higher boiling and melting points.

-

Altered Spectroscopic Properties:

-

NMR: The ¹H and ¹³C NMR spectra would show additional signals and changes in chemical shifts, particularly for the protons and carbons near the C3 position.

-

IR: The O-H stretching band in the IR spectrum would likely become broader and more intense due to the presence of two hydroxyl groups.

-

Experimental Protocols for Physicochemical Property Determination

The following are generalized, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point of a solid compound.

-

Sample Preparation: Ensure the solid sample is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be a range.

Boiling Point Determination

-

Apparatus Setup: Place a small volume of the liquid sample into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath).

-

Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: When the stream of bubbles is rapid and continuous, stop heating.

-

Recording: As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh a small amount of the solute (e.g., 10 mg).

-

Titration: Add the chosen solvent to the solute in small, measured increments from a burette or pipette, with vigorous stirring or vortexing after each addition.

-

Endpoint Determination: Continue adding the solvent until the solute is completely dissolved.

-

Calculation: Calculate the solubility as the mass of solute per volume of solvent (e.g., mg/mL).

logP (Octanol-Water Partition Coefficient) Determination

Workflow for logP Determination (Shake-Flask Method)

Caption: A workflow for the experimental determination of the octanol-water partition coefficient.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of the other phase.

-

Equilibration: Shake the funnel for a predetermined amount of time to allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

While direct experimental data for 3-Hydroxy-2-methyl isoborneol remains elusive, a thorough understanding of its close analogue, 2-methylisoborneol, provides a strong predictive foundation for its physicochemical properties. The addition of a hydroxyl group is anticipated to increase polarity, water solubility, and hydrogen bonding potential, thereby influencing its behavior in both chemical and biological systems. The experimental protocols detailed in this guide offer a standardized approach for the characterization of such novel compounds, ensuring the generation of reliable and reproducible data. As research into isoborneol derivatives continues to expand, it is anticipated that the synthesis and characterization of molecules like 3-Hydroxy-2-methyl isoborneol will provide new opportunities for the development of innovative therapeutics and a deeper understanding of structure-property relationships.

References

-

The Good Scents Company. (n.d.). 2-methyl isoborneol. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 2-Methylisoborneol. In Wikipedia. Retrieved from [Link]

-

MDPI. (2023, February 16). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13 C NMR spectrum of 2-MIB () recorded at 500 MHz in CDCl 3 at 25 C. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

-

PubMed. (1978). Enzymatic conjugation and hydrolysis of [18O]isoborneol glucuronide. Retrieved from [Link]

-

ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

EXP. 35 A & B OXIDATION-REDUCTION SCHEME: BORNEOL - CAMPHOR - ISOBORNEOL. (n.d.). Retrieved from [Link]

-

MDPI. (2023, December 22). Effect of Sunlight-Induced Isomerisation on the Biotransformation of 4′-Hydroxychalcones by Yarrowia lipolytica KCh 71. Retrieved from [Link]

- Google Patents. (n.d.). US20220289664A1 - Synthesis method of hydroxybenzylamine.

-

PubChem. (n.d.). 2-Methylisoborneol. Retrieved from [Link]

-

MDPI. (2023, December 22). 2-Methylisoborneol (2-MIB) Excretion by Pseudanabaena yagii under Low Temperature. Retrieved from [Link]

-

PubMed. (2014). Synthesis of two new hydroxylated derivatives of spironolactone by microbial transformation. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylisoborneol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. Retrieved from [Link]

-

YouTube. (2009, November 6). Oxidation of Isoborneol and Reduction of Camphor CHEM2050 Part II Reduction. Retrieved from [Link]

-

YouTube. (2020, June 19). Oxidation of Isoborneol to Camphor. Retrieved from [Link]

-

PLOS One. (2011, April 7). Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light. Retrieved from [Link]

-

NCBI. (n.d.). Biochemistry, Biotransformation. In StatPearls. Retrieved from [Link]

- Google Patents. (n.d.). CN104151142A - Preparation method of isoborneol.

-

IWA Publishing. (2022, December 19). Geosmin and 2-methylisoborneol removal in drinking water treatment. Retrieved from [Link]

-

MDPI. (2023, December 22). Geosmin and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Retrieved from [Link]

Sources

- 1. 2-Methylisoborneol - Wikipedia [en.wikipedia.org]

- 2. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-methyl isoborneol, 2371-42-8 [thegoodscentscompany.com]

- 5. iwaponline.com [iwaponline.com]

- 6. researchgate.net [researchgate.net]

- 7. Genes Associated with 2-Methylisoborneol Biosynthesis in Cyanobacteria: Isolation, Characterization, and Expression in Response to Light | PLOS One [journals.plos.org]

- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Characterization of Hydroxylated Bornane Scaffolds: A Technical Guide for Researchers

Preamble: The Challenge of Characterizing Novel Terpenoid Analogs

The absence of established data for a specific molecule is a common hurdle in research. This guide, therefore, adopts a dual-purpose structure. Firstly, it transparently acknowledges the current lack of published, experimentally verified NMR, MS, and IR spectra for 3-Hydroxy-2-methyl Isoborneol. Secondly, and more importantly, it provides a comprehensive, field-proven framework for the spectroscopic characterization of such a molecule. By leveraging data from structurally related compounds and first principles of spectroscopic interpretation, this document serves as a practical whitepaper for researchers engaged in the synthesis and analysis of novel terpenoid derivatives.

Defining the Target: The Structure of 3-Hydroxy-2-methyl Isoborneol

Before any spectroscopic analysis can be undertaken, a clear understanding of the target molecule's structure is paramount. The name "3-Hydroxy-2-methyl Isoborneol" implies a derivative of isoborneol. In the isoborneol scaffold, the hydroxyl group is at the C2 position with exo stereochemistry. The addition of a methyl group at C2 and a hydroxyl group at C3 leads to a diol. A more systematic name would be 2-methylbornane-2,3-diol . The stereochemistry at C2 and C3 would depend on the synthetic route. For the purpose of this guide, we will consider the structure of (1R,2R,3S,4S)-2-methylbornane-2,3-diol as a representative isomer.

The Stereochemistry of 2-Methylisoborneol and its Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the stereochemistry of 2-methylisoborneol, a molecule of significant interest in fields ranging from environmental science to chemical synthesis. We will dissect the foundational principles of stereoisomerism within the rigid bicyclo[2.2.1]heptane framework, elucidate the specific stereochemical features of 2-methylisoborneol, and conclude with a theoretical examination of the stereochemical implications of further functionalization, specifically at the C3 position, to form hypothetical 3-hydroxy-2-methyl isoborneol isomers. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important monoterpenoid.

Foundational Stereochemistry: The Bicyclo[2.2.1]heptane Skeleton

The stereochemistry of 2-methylisoborneol is fundamentally dictated by its bicyclo[2.2.1]heptane core, a rigid and strained ring system. Understanding the isomeric possibilities within this framework is paramount. The key stereochemical descriptors for this system are endo and exo, which denote the relative orientation of substituents.

-

Exo Substituents: Point away from the six-membered ring and towards the one-carbon bridge (C7).

-

Endo Substituents: Point towards the six-membered ring and away from the one-carbon bridge.

This seemingly simple distinction has profound consequences for reactivity and molecular recognition, as one face of the molecule is often more sterically hindered than the other.

Isoborneol and Borneol: Diastereomeric Precursors

Isoborneol and borneol are diastereomers that differ in the stereochemistry of the hydroxyl group at the C2 position. In isoborneol, the hydroxyl group is in the exo position, while in borneol, it is in the endo position. This difference in stereochemistry arises from the method of synthesis, typically the reduction of camphor.

The reduction of camphor with a hydride reagent like sodium borohydride predominantly yields isoborneol.[1] This is a classic example of stereoselective synthesis, where the approach of the reagent is sterically hindered from the exo face by the gem-dimethyl groups at C7. Consequently, the hydride attacks from the less hindered endo face, pushing the resulting hydroxyl group into the exo position.[2]

The Stereochemistry of 2-Methylisoborneol

The introduction of a methyl group at the C2 position, alongside the hydroxyl group, further complicates the stereochemistry. 2-Methylisoborneol is a tertiary alcohol with the IUPAC name 1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol.[3]

Absolute Configuration

The absolute configuration of naturally occurring (-)-2-methylisoborneol has been established through synthesis from (+)-camphor. This enantiomer is the primary contributor to the earthy-musty off-flavor in water and is produced by various cyanobacteria and actinomycetes.[3]

Biosynthesis and Stereochemical Course

The biosynthesis of 2-methylisoborneol is a fascinating example of enzymatic control over stereochemistry. It proceeds via the methylation of geranyl pyrophosphate (GPP) to form 2-methylgeranyl pyrophosphate (2-MeGPP). A cyclase enzyme then facilitates a complex cyclization cascade. Crucially, it has been demonstrated that the enzymatic conversion proceeds through the (R)-2-methyllinalyl diphosphate intermediate to yield the final 2-methylisoborneol product.

Theoretical Stereochemical Analysis of 3-Hydroxy-2-methyl Isoborneol

While "3-Hydroxy-2-methyl Isoborneol" is not a commonly cited compound in the scientific literature, we can theoretically explore the stereochemical possibilities that would arise from the introduction of a hydroxyl group at the C3 position of 2-methylisoborneol. This exercise is valuable for understanding the potential complexity of further functionalizing this bicyclic system.

The 2-methylisoborneol molecule already possesses several chiral centers. The introduction of a hydroxyl group at the C3 position would create an additional stereocenter. The C3 position can be functionalized in either an endo or exo orientation.

Let's consider the existing stereochemistry of (-)-2-methylisoborneol, which has a specific absolute configuration at its chiral centers. The introduction of a hydroxyl group at C3 would lead to the formation of two diastereomers:

-

(3-exo)-3-Hydroxy-2-methyl Isoborneol

-

(3-endo)-3-Hydroxy-2-methyl Isoborneol

Each of these diastereomers would have a corresponding enantiomer, leading to a total of four possible stereoisomers for 3-hydroxy-2-methyl isoborneol.

Predicting Stereochemical Outcomes of a Hypothetical Hydroxylation

The stereochemical outcome of a hypothetical hydroxylation reaction at the C3 position would be influenced by several factors:

-

Steric Hindrance: The existing methyl and hydroxyl groups at C2, as well as the gem-dimethyl groups at C7, would create a sterically crowded environment. A reagent would likely approach from the less hindered face of the molecule.

-

Directing Effects: The existing hydroxyl group at C2 could potentially direct an incoming reagent through hydrogen bonding or other non-covalent interactions.

-

Reaction Mechanism: The specific mechanism of the hydroxylation reaction (e.g., enzymatic, radical, or ionic) would play a critical role in determining the stereoselectivity.

Enzymatic hydroxylation, for instance, is known for its high regio- and stereoselectivity.[4] A specifically evolved enzyme could potentially hydroxylate the C3 position with high fidelity to produce a single stereoisomer. In contrast, a non-enzymatic chemical reaction would likely result in a mixture of diastereomers, with the ratio determined by the relative activation energies for the formation of each product.

Analytical Techniques for Stereochemical Determination

The unambiguous determination of the stereochemistry of isoborneol derivatives relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers. In the rigid bicyclo[2.2.1]heptane system, the spatial orientation of protons leads to distinct chemical shifts and coupling constants. Techniques such as the Nuclear Overhauser Effect (NOE) can provide through-space correlations between protons, which is invaluable for assigning endo and exo configurations.[5] For determining the absolute configuration of chiral molecules, specialized NMR techniques using chiral solvating agents or derivatizing agents are often employed.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive determination of both the relative and absolute stereochemistry. By mapping the electron density of a molecule in the solid state, the precise three-dimensional arrangement of atoms can be established. This technique has been instrumental in confirming the structures of numerous bicyclic terpenoids and their derivatives.

Experimental Protocols

Synthesis of Isoborneol from Camphor

Objective: To demonstrate the stereoselective reduction of a ketone to an alcohol.

Materials:

-

Camphor

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve a known amount of camphor in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions with stirring.

-

After the addition is complete, allow the reaction to stir for a specified time at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Analyze the product by Gas Chromatography (GC) to determine the ratio of isoborneol to borneol.[2]

Causality: The use of a small hydride donor like sodium borohydride and the steric hindrance of the camphor structure leads to the preferential formation of the exo alcohol, isoborneol.

Characterization by NMR Spectroscopy

Objective: To differentiate between isoborneol and borneol using ¹H NMR spectroscopy.

Procedure:

-

Prepare a solution of the product in a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Identify the chemical shift of the proton on the carbon bearing the hydroxyl group (H2).

-

In isoborneol (exo-OH), the endo-H2 proton will appear at a different chemical shift compared to the exo-H2 proton in borneol (endo-OH).

-

Perform 2D NMR experiments, such as COSY and NOESY, to confirm assignments and establish through-space connectivities.

Self-Validation: The distinct chemical shifts and coupling patterns for the H2 proton in isoborneol and borneol provide a self-validating system for determining the major product of the reduction.

Visualization of Key Structures and Pathways

Stereoisomers of Borneol

Caption: Relationship between Borneol and Isoborneol.

Stereoselective Reduction of Camphor

Caption: Stereoselective Reduction of Camphor to Isoborneol.

Conclusion

The stereochemistry of 2-methylisoborneol is a rich and complex topic rooted in the rigid bicyclo[2.2.1]heptane framework. A thorough understanding of the principles of endo and exo isomerism, facial selectivity, and the influence of substituents is crucial for researchers in this field. While the existence of "3-hydroxy-2-methyl isoborneol" is not supported by current literature, a theoretical exploration of its potential stereoisomers provides valuable insight into the challenges and opportunities in the further functionalization of this important monoterpenoid. The analytical techniques and experimental protocols outlined in this guide provide a solid foundation for the synthesis and characterization of 2-methylisoborneol and its derivatives, ensuring scientific integrity and fostering continued research in this exciting area of stereochemistry.

References

-

The stereochemical course of 2-methylisoborneol biosynthesis. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Methylisoborneol. (n.d.). Wikipedia. [Link]

-

Hydroxylation Regiochemistry Is Robust to Active Site Mutations in Cytochrome P450 cam (CYP101A1). (2022). National Center for Biotechnology Information. [Link]

-

Isoborneol. (n.d.). Wikipedia. [Link]

-

Structure of 2-methylisoborneol synthase from Streptomyces coelicolor and implications for the cyclization of a non-canonical C-methylated monoterpenoid substrate. (2012). National Center for Biotechnology Information. [Link]

-

Reduction of Camphor to Borneol using Sodium Borohydride. (n.d.). CDN. [Link]

-

Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (n.d.). MDPI. [Link]

-

EXP. 35 A & B OXIDATION-REDUCTION SCHEME: BORNEOL - CAMPHOR - ISOBORNEOL. (n.d.). St. Thomas University. [Link]

-

Elucidating an Amorphous Form Stabilization Mechanism for Tenapanor Hydrochloride: Crystal Structure Analysis Using X-ray Diffraction, NMR Crystallography, and Molecular Modeling. (2018). National Center for Biotechnology Information. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]

-

Odor Characterization of the Synthetic Stereoisomers of 2-Methylborneol. (n.d.). ACS Publications. [Link]

-

17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. (n.d.). University of Alberta. [Link]

-

Reaction of camphor with sodium borohydride: A strategy to introduce the stereochemical issues of a reduction reaction. (n.d.). ResearchGate. [Link]

-

The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (n.d.). ScienceDirect. [Link]

-

X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin. (n.d.). Indian Journal of Chemistry. [Link]

-

X-ray studies of terpenoids. Part III. A redetermination of the crystal structure of (+)-3-bromocamphor: the absolute configuration of (+)-camphor. (n.d.). Royal Society of Chemistry. [Link]

-

Bicyclic Alcohols: Synthesis & Analysis. (n.d.). Scribd. [Link]

-

Structure of 2-Methylisoborneol Synthase from Streptomyces coelicolor and Implications for the Cyclization of a Noncanonical C-Methylated Monoterpenoid Substrate. (n.d.). ResearchGate. [Link]

-

Reduction of Camphor. (n.d.). University of Colorado Boulder. [Link]

Sources

- 1. Bicyclo[2.2.1]heptane, 2-methyl-, exo- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Hydroxylation Regiochemistry Is Robust to Active Site Mutations in Cytochrome P450cam (CYP101A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activity of Hydroxylated Monoterpenes

Introduction: The Molecular Architecture of Efficacy

Monoterpenes, a major class of plant secondary metabolites built from two isoprene units, form the aromatic backbone of many essential oils.[1] While the hydrocarbon forms possess notable biological properties, the introduction of a hydroxyl (-OH) group transforms them into hydroxylated monoterpenes, or monoterpenoids, unlocking a significantly broader and more potent spectrum of therapeutic activities.[2][3] These compounds, including well-known agents like thymol, geraniol, and menthol, are not merely fragrant molecules; they are intricate chemical tools honed by evolution for defense and signaling. Their structural diversity—spanning acyclic, monocyclic, and bicyclic frameworks—provides a rich scaffold for pharmacological innovation.[1][4] This guide offers an in-depth exploration of the multifaceted biological activities of these compounds, their mechanisms of action, and the robust methodologies required for their evaluation, providing a critical resource for researchers in drug discovery and development.

Part 1: A Spectrum of Biological Activities and Underlying Mechanisms

The hydroxyl functional group is central to the efficacy of these monoterpenes. It enhances their reactivity, polarity, and ability to form hydrogen bonds, fundamentally altering their interactions with biological targets. This section dissects the primary therapeutic activities attributed to these compounds.

Antimicrobial and Antiviral Activity: Disrupting Microbial Defenses

Hydroxylated monoterpenes exhibit broad-spectrum antimicrobial activity, positioning them as promising alternatives in an era of growing drug resistance.[5]

-

Antibacterial Action: Compounds like thymol and carvacrol are potent against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism involves the disruption of the bacterial cytoplasmic membrane. The hydroxyl group interacts with the polar head groups of phospholipids, while the lipophilic terpene backbone integrates into the lipid bilayer. This compromises membrane integrity, leading to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[4][6] The presence and position of the hydroxyl group are critical; its absence in the parent hydrocarbon, p-cymene, results in significantly diminished antibacterial efficacy.[6]

-

Antifungal Effects: Various hydroxylated monoterpenes demonstrate significant fungicidal properties. (-)-Myrtenol, for instance, shows high activity against both yeast (Candida albicans) and filamentous fungi, in some cases exceeding the efficacy of conventional drugs like fluconazole.[7] The proposed mechanism involves damage to the fungal membrane and interference with the functional state of integrin-like proteins, which can disrupt the morphogenesis of the fungal cell.[7]

-

Antiviral Potential: Certain monoterpenoids have shown promise in inhibiting viral pathogens. For example, α-pinene and eucalyptol can reduce the infectivity of Herpes Simplex Virus type 1 (HSV-1).[5] The mechanism is believed to involve direct interference with the viral envelope or the masking of viral structures necessary for host cell attachment and entry.[5]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Hydroxylated monoterpenes can modulate this complex process through multiple pathways.[8][9]

-

Mechanism of Action: A primary anti-inflammatory mechanism is the suppression of pro-inflammatory mediators. Geraniol, for instance, has been shown to reduce the protein levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2).[5] This is often achieved by inhibiting key signaling pathways, most notably the Nuclear Factor kappa B (NF-κB) pathway, which acts as a master regulator of the inflammatory response.[5][10] By preventing the activation and nuclear translocation of NF-κB, these compounds effectively downregulate the expression of numerous inflammatory genes. Furthermore, α-terpineol has been reported to reduce the production of IL-6 in human cell lines.[5]

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by hydroxylated monoterpenes.

Antioxidant Properties: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular aging and disease. Hydroxylated monoterpenes are effective antioxidants.

-

Mechanism of Action: The phenolic hydroxyl group, as seen in thymol, or the allylic hydroxyl group in compounds like geraniol, can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1] These compounds have been shown to be potent scavengers of various free radicals and can inhibit lipid peroxidation, a key process in cell membrane damage.[7] For example, (-)-cis-verbenol and (-)-myrtenol exhibit high membrane-protective and antioxidant activity in models of erythrocyte oxidative hemolysis.[7]

Anticancer Activity: Inducing Targeted Cell Death

The search for novel antineoplastic drugs has identified monoterpenes as a promising class of compounds due to their potential antitumor effects and relatively low toxicity.[11][12]

-

Mechanism of Action: The primary anticancer mechanism of many hydroxylated monoterpenes is the induction of apoptosis (programmed cell death) in cancer cells, often triggered by the generation of intracellular ROS.[11] Thymol has demonstrated the ability to decrease cell proliferation in oral squamous cell carcinoma lines through mitochondria-mediated apoptosis and reduce tumor volume in xenograft models.[5] Other mechanisms include cell cycle arrest and the suppression of signaling pathways involved in tumor promotion.[5][13] For example, geraniol can decrease levels of molecules associated with tongue carcinogenesis.[5]

Part 2: The Decisive Role of Structure in Biological Activity (SAR)

The therapeutic efficacy of a monoterpene is not arbitrary; it is dictated by its precise chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

-

The Hydroxyl Group: The presence, number, and position of the hydroxyl group are arguably the most critical factors. As previously noted, the addition of a hydroxyl group to a monoterpene hydrocarbon backbone generally increases antimicrobial and antioxidant activity.[3][6] For instance, the hydroxylation of a double bond in the carvone structure was found to significantly enhance its anti-proliferative effect against cancer cells.[14] This is due to the group's ability to form hydrogen bonds, act as a hydrogen donor, and increase the molecule's polarity.

-

Carbon Skeleton and Lipophilicity: The underlying carbon framework (acyclic, monocyclic, or bicyclic) influences the molecule's three-dimensional shape and lipophilicity.[1] Lipophilicity is a key determinant of a compound's ability to permeate biological membranes, such as the bacterial cell wall or the membrane of a cancer cell.[15] A delicate balance is required; while sufficient lipophilicity is needed for membrane interaction, excessive lipophilicity can lead to poor bioavailability.

-

Physicochemical Properties: Beyond lipophilicity, other properties like molecular volume (MV) and polar surface area (PSA) are strongly correlated with bioactivity. Studies on β-pinene derivatives have shown that compounds with high activity often fall within a specific range of MV and possess a PSA below 60 Ų, a threshold that favors passive diffusion across membranes.[15]

Part 3: Validated Methodologies for Bioactivity Assessment

For researchers in drug development, rigorous and reproducible assays are essential. This section provides self-validating, step-by-step protocols for evaluating the core biological activities of hydroxylated monoterpenes.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible microbial growth.

Principle: A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension. Growth is assessed after incubation.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve the hydroxylated monoterpene in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as it can be inhibitory.

-

Microtiter Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a 96-well plate.

-

Serial Dilution: Add 200 µL of the stock solution (adjusted to the highest desired test concentration in broth) to well 1. Transfer 100 µL from well 1 to well 2. Mix thoroughly and transfer 100 µL from well 2 to well 3. Repeat this serial dilution down to well 10. Discard 100 µL from well 10.

-